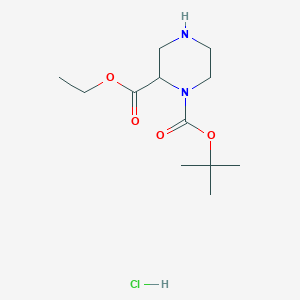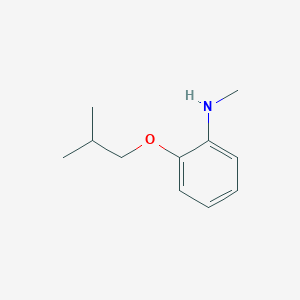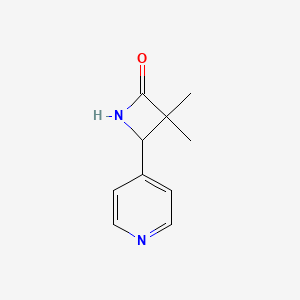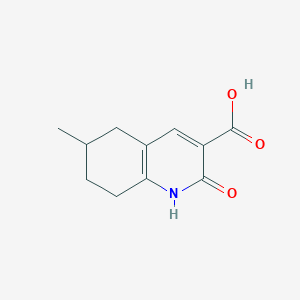
Acide 6-méthyl-2-oxo-1,2,5,6,7,8-hexahydroquinoléine-3-carboxylique
Vue d'ensemble
Description
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique via la réaction de Biginelli
Acide 6-méthyl-2-oxo-1,2,5,6,7,8-hexahydroquinoléine-3-carboxylique : est utilisé dans la réaction de Biginelli, qui est une réaction à trois composants catalysée par un acide. Cette réaction est importante pour la synthèse rapide et facile d'hétérocycles hautement fonctionnalisés . La réaction de Biginelli est une pierre angulaire de la synthèse organique, permettant la création de molécules complexes pouvant servir d'intermédiaires dans la synthèse de composés pharmacologiquement actifs.
Développement de médicaments anticancéreux
Le composé a été étudié pour son rôle dans le développement de médicaments anticancéreux. Il est particulièrement reconnu pour son potentiel dans la synthèse de composés qui inhibent la kinésine-5, une protéine impliquée dans la séparation du matériel génétique pendant la mitose. L'inhibition de cette enzyme peut entraîner l'arrêt du cycle cellulaire et potentiellement l'apoptose cellulaire .
Propriétés optiques non linéaires (NLO)
La recherche a exploré les propriétés optiques non linéaires des dérivés de ce composé. Ces propriétés sont cruciales pour le développement de nouveaux matériaux pour l'optoélectronique, y compris des applications dans les télécommunications et le traitement de l'information .
Activité antibactérienne
Les capacités antibactériennes du composé ont été évaluées théoriquement par des expériences d'amarrage. Il promet contre des bactéries telles que Staphylococcus aureus, ce qui pourrait conduire au développement de nouveaux agents antibactériens .
Applications antimicrobiennes et antifongiques
Des études ont synthétisé des dérivés de l'this compound pour évaluer leurs activités antimicrobiennes et antifongiques. Ces activités font du composé un candidat pour le développement de nouveaux traitements contre les infections microbiennes et fongiques .
Inhibiteur des protéines kinases
Le composé a été utilisé comme inhibiteur des protéines kinases. Cette application est particulièrement pertinente dans le contexte du cancer, car l'inhibition de protéines kinases spécifiques peut perturber les voies de signalisation qui conduisent à la croissance et à la prolifération tumorale.
Mécanisme D'action
Target of Action
It has been found that similar compounds interact with dna .
Mode of Action
Related compounds have been found to interact with dna mainly through intercalation . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, causing distortion to the normal shape of the DNA molecule and interfering with its function.
Result of Action
Similar compounds have been found to cause cell arrest in the s phase according to flow cytometry .
Analyse Biochimique
Biochemical Properties
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with histone lysine methyltransferase EZH2, which is crucial in regulating gene expression through histone modification . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with EZH2 can lead to changes in the expression of genes involved in cell proliferation and differentiation . Additionally, it may impact metabolic pathways by altering the activity of key enzymes involved in cellular metabolism.
Molecular Mechanism
At the molecular level, 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. This compound has been shown to inhibit EZH2, resulting in decreased methylation of histone proteins and subsequent changes in gene expression . These molecular interactions are critical for understanding the compound’s role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been identified, indicating the importance of dosage optimization in experimental studies.
Metabolic Pathways
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic flux and metabolite levels. For instance, its interaction with EZH2 affects the methylation status of histone proteins, which in turn influences metabolic pathways related to gene expression and cellular metabolism . Understanding these interactions is crucial for elucidating the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution is essential for its biological activity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules . The localization of the compound is critical for its activity and function, as it needs to be in the right place at the right time to exert its effects.
Propriétés
IUPAC Name |
6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-6-2-3-9-7(4-6)5-8(11(14)15)10(13)12-9/h5-6H,2-4H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFHBIONPYXSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(C(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester](/img/structure/B1442466.png)

amine hydrochloride](/img/structure/B1442468.png)
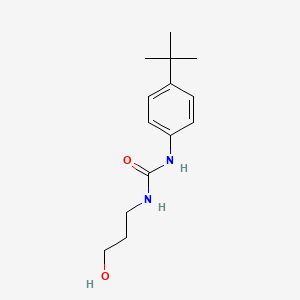
![2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol](/img/structure/B1442473.png)

![(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B1442475.png)

![tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate](/img/structure/B1442478.png)
![tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1442480.png)
